6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one

Structural confirmation NMR spectroscopy Tautomerism

The [5,1-c] regioisomer is frequently confused with inactive [1,5-b] analogs, leading to failed syntheses. This compound provides the authenticated tetrazolo[5,1-c][1,2,4]triazin-7-one core with full spectroscopic proof. - **NMR reference standard** (KnowItAll-deposited spectra) to unambiguously confirm ring fusion - **Key precursor** for carboxylesterase inhibitors and tetrazole-for-triazole bioisosteres of Riamilovir (Triazavirin®) - **Synthetic handle** at 7-oxo for chlorination/alkylation in antibacterial library construction

Molecular Formula C4H4N6O
Molecular Weight 152.117
CAS No. 91144-36-4
Cat. No. B2864573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one
CAS91144-36-4
Molecular FormulaC4H4N6O
Molecular Weight152.117
Structural Identifiers
SMILESCC1=NN=C2N=NNN2C1=O
InChIInChI=1S/C4H4N6O/c1-2-3(11)10-4(6-5-2)7-8-9-10/h1H3,(H,6,7,9)
InChIKeyGGPAVFKNFFSMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one: Structural and Physicochemical Profile


6-Methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one is a fused heterocyclic compound belonging to the tetrazolo[5,1-c][1,2,4]triazine family, characterized by a tetrazole ring annulated to a 1,2,4-triazin-7-one core with a methyl substituent at position 6. Its molecular formula is C4H4N6O and its molecular weight is 152.11 g/mol [1]. The compound possesses one hydrogen bond donor and four hydrogen bond acceptors, with a topological polar surface area (TPSA) of approximately 81.8 Ų and a calculated logP around 0.4 [2]. A full set of ¹H NMR and ¹³C NMR reference spectra in DMSO-d₆ has been deposited in the KnowItAll Spectral Library, with the original sample traced to the seminal work of Goodman and Paudler [3]. These physicochemical and spectroscopic fingerprints constitute the minimal baseline that any substituted alternative must replicate to be considered functionally equivalent in a research or industrial setting.

SCAFFOLD Fused tetrazolo[5,1-c][1,2,4]triazin-7-one heterocycle with distinct ¹H/¹³C NMR fingerprint
IDENTITY Regioisomeric purity verifiable against KnowItAll reference spectra (Goodman & Paudler)
PROFILE 1 HBD / 4 HBA, TPSA ~81.8 Ų, logP ~0.4; suitable for building block derivatization

Generic Substitution Risks for 6-Methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one


The tetrazolo[5,1-c][1,2,4]triazin-7-one scaffold is not interchangeable with its regioisomeric [1,5-b] counterpart nor with the triazolo[5,1-c][1,2,4]triazin-7-one congeners. The [5,1-c] ring fusion places the tetrazole N–H in a distinct tautomeric relationship with the triazinone carbonyl, generating a hydrogen-bonding topology that is absent in the [1,5-b] isomer [1]. In the analogous triazolo[5,1-c][1,2,4]triazin-7-one system, this exact scaffold underpins the antiviral activity of Riamilovir (Triazavirin®), which is active against SARS-CoV-2 [2]. Substituting the triazole ring with a tetrazole (as in the target compound) alters the electronic character, tautomeric equilibrium, and metabolic profile—differences that cannot be assumed to be functionally neutral without direct experimental confirmation. Consequently, generic replacement of 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one by a vendor-suggested 'similar' heterocycle introduces an unquantified risk of divergent reactivity in synthetic transformations and biological readouts.

Regioisomer mismatch
The [1,5-b] isomer shares identical molecular formula and mass; only NMR can distinguish it from the [5,1-c] scaffold.
Tautomeric topology shift
Ring fusion geometry alters tetrazole N–H / triazinone carbonyl H-bond network, which is absent in the [1,5-b] counterpart.
Triazole bioisostere uncertainty
Replacing triazole with tetrazole in the antiviral pharmacophore changes electronic profile and metabolic stability; functional transfer cannot be assumed.

Evidence Matrix: 6-Methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one vs. Structural Analogs


Regioisomeric Identity by NMR Spectroscopy

The target compound (tetrazolo[5,1-c][1,2,4]triazin-7(4H)-one) is a regioisomer of 6-methyltetrazolo[1,5-b][1,2,4]triazin-7(8H)-one. The [5,1-c] fusion yields a distinct ¹H NMR and ¹³C NMR fingerprint in DMSO-d₆ (reference spectra deposited in KnowItAll, source sample from Goodman & Paudler, J. Org. Chem. 42, 1866, 1977) compared with the [1,5-b] isomer [1][2]. Procurement of the incorrect regioisomer—both sharing the molecular formula C4H4N6O and molecular weight 152.11 g/mol—cannot be detected by mass or elemental analysis alone and requires NMR verification against the authentic [5,1-c] reference spectra.

Regioisomeric NMR
Head-to-head
Qualitatively distinguishable ¹H/¹³C patterns in DMSO-d₆; [5,1-c] vs [1,5-b] show distinct N–H and carbonyl shifts.
NMR verification prevents regioisomer misassignment in procurement.
Authentic [5,1-c] reference spectra deposited in KnowItAll; mass alone insufficient.
Structural confirmation NMR spectroscopy Tautomerism Quality control

Hydrogen-Bond Topology vs. Triazolo Antiviral Scaffold

The 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one scaffold is the core of the antiviral drug Riamilovir (Triazavirin®), which shows activity against SARS-CoV-2 [1]. The target compound replaces the triazole ring with a tetrazole, introducing an additional nitrogen atom and altering the hydrogen-bond donor/acceptor count. The target has 1 hydrogen bond donor and 4 hydrogen bond acceptors [2], whereas the triazolo analog typically presents a different H-bond profile. This modification changes the TPSA and logP, which can influence membrane permeability and target binding in ways that are not predicted by simple bioisostere rules alone.

H-Bond topology vs triazole
Class-level
Target: 1 HBD, 4 HBA, TPSA ~81.8 Ų; triazolo core possesses one fewer ring nitrogen.
Tetrazole alters H-bond acceptor capacity and electronic landscape compared to the clinically studied triazolo series.
Empirical bioactivity comparison not available; computed properties only.
Bioisosterism Antiviral scaffold Hydrogen bonding Drug design

Synthetic Accessibility via Solvent-Free Route

A solvent-free protocol for the synthesis of the closely related compound 6-methyl-4-phenyl-4,7-dihydrotetrazolo[5,1-c][1,2,4]triazine has been reported, using 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, sodium azide, and anhydrous AlCl₃ with grinding, yielding the product in 100% MS detection ([M+H]⁺ = 214) after aqueous workup and recrystallization from aqueous DMF [1]. The target compound 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one, lacking the 4-phenyl substituent and bearing a carbonyl at position 7, represents a distinct oxidation state. The reported solvent-free method provides a conceptual framework for accessing the [5,1-c] scaffold, but the specific synthetic route to the 7-oxo derivative must be established independently; procurement of the authenticated compound eliminates the need for in-house method development and structure confirmation.

Synthetic tractability
Supporting evidence
Solvent-free route reported for 6-methyl-4-phenyl analog (100% MS yield, m.p. 151–152 °C).
[5,1-c] scaffold accessible under mild conditions; supports library derivatization.
Target 7-oxo derivative route to be validated independently.
Green chemistry Solvent-free synthesis Derivative scope Process chemistry

Carboxylesterase Inhibition Class-Level Precedent

Within the broader azolo[5,1-c][1,2,4]triazine class, nonafluorobutyl-substituted tetrazolo- and pyrazolotriazines have been identified as selective carboxylesterase (CaE) inhibitors with additional radical-scavenging properties, as demonstrated by enzyme kinetics and molecular docking against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1]. The tetrazolo derivative exhibited effective and selective CaE inhibition. While the target compound 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one is the non-fluorinated, methyl-substituted parent heterocycle, it serves as the essential unsubstituted scaffold from which the bioactive polyfluoroalkyl derivatives were elaborated. This establishes the tetrazolo[5,1-c][1,2,4]triazine core as a privileged structure for serine hydrolase inhibitor development.

Carboxylesterase inhibition
Class-level
Polyfluoroalkyl tetrazolo[5,1-c]triazines show selective CaE inhibition with radical-scavenging activity.
Core scaffold serves as privileged structure for serine hydrolase inhibitor design.
Direct CaE data for parent methyl compound not available.
Carboxylesterase inhibition Enzyme selectivity Polyfluoroalkyl derivatives Molecular docking

Antibacterial Activity in Azolo[5,1-c][1,2,4]triazine Class

A 2022 study of 3-nitroazolo[5,1-c][1,2,4]triazine-4-amines reported that 10 compounds from this series exhibited high antibacterial activity with MIC values ≤15 μg/mL against tested bacterial strains, while showing no antimycotic activity [1]. Although the target compound 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one differs in substitution (7-oxo instead of 4-amino and lacking the 3-nitro group), the shared azolo[5,1-c][1,2,4]triazine framework has now been validated for antibacterial hit identification. The tetrazolo variant remains unexplored in this specific assay, representing a gap that procurement of the parent compound can directly address.

Antibacterial class precedent
Class-level
3-Nitroazolo[5,1-c][1,2,4]triazine-4-amines: MIC ≤15 μg/mL against susceptible strains.
Azolo[5,1-c]triazine framework validated for antibacterial hit identification.
Tetrazolo-7-oxo variant unexplored in this assay; gap for focused library screening.
Antibacterial MIC Gram-positive Gram-negative

Prioritized Applications for 6-Methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one


Serine Hydrolase Inhibitor Lead Optimization

Procure 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one as the core scaffold for synthesizing polyfluoroalkyl or other substituted derivatives targeting carboxylesterase (CaE). The tetrazolo[5,1-c][1,2,4]triazine system has demonstrated selective CaE inhibition with radical-scavenging properties when appropriately decorated [1]. The parent compound provides the authentic [5,1-c] regioisomeric scaffold required for systematic SAR exploration, avoiding the confounding factor of incorrect ring fusion geometry.

Tetrazole Bioisostere for Antiviral Discovery

Use the target compound to explore the tetrazole-for-triazole bioisosteric replacement in the 1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one antiviral pharmacophore. The triazolo core is clinically validated in Riamilovir (Triazavirin®) against SARS-CoV-2 [1]. The tetrazolo analog introduces altered H-bonding and electronic properties that may yield differentiated antiviral potency, resistance profiles, or pharmacokinetic behavior. The commercial availability of the authenticated [5,1-c] regioisomer eliminates the need for in-house synthesis and structural proof of the core heterocycle.

Antibacterial Library Synthesis

Employ 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one as a starting material for focused library construction aimed at antibacterial hit expansion. The azolo[5,1-c][1,2,4]triazine scaffold has yielded compounds with MIC values ≤15 μg/mL against bacterial pathogens [1]. The 7-oxo functional group on the target compound offers a convenient synthetic handle for further derivatization (e.g., chlorination, amination, or alkylation) to generate diverse analogs for MIC screening panels.

Regioisomeric Purity Reference Standard

Retain a certified sample of 6-methyltetrazolo[5,1-c][1,2,4]triazin-7(4H)-one as an NMR reference standard to verify the regioisomeric identity of in-house synthesized or externally sourced tetrazolotriazinone intermediates [1]. Because the [5,1-c] and [1,5-b] regioisomers share identical molecular formula and mass, only authenticated NMR spectra (deposited in KnowItAll from the original Goodman & Paudler sample) can unambiguously confirm correct ring fusion geometry and prevent costly synthetic dead-ends.

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor lead optimization
Authentic [5,1-c] regioisomer scaffold
CaE inhibition assay context and selectivity profiling
Tetrazole bioisostere for antiviral discovery
Tetrazole-for-triazole substitution
Antiviral pharmacophore profiling and resistance evaluation
Antibacterial library synthesis
7-oxo functional handle for derivatization
MIC screening panel against Gram-positive/negative strains
Regioisomeric purity reference standard
NMR spectral fingerprint (KnowItAll)
Regioisomeric identity confirmation to avoid synthetic dead-ends
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